molecular formula C8H10N4 B13662937 3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

Cat. No.: B13662937
M. Wt: 162.19 g/mol
InChI Key: ONWCBQYTYKIOHV-UHFFFAOYSA-N
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Description

3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is an organic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system containing both triazole and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in good-to-excellent yields . Another approach involves the use of condensation agents such as formic acid, orthoesters, or hypervalent iodine reagents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the use of condensation agents suggest potential routes for large-scale production. The eco-friendly nature of these methods also aligns with industrial sustainability goals.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other similar compounds.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

InChI

InChI=1S/C8H10N4/c1-5-3-4-7(9)8-11-10-6(2)12(5)8/h3-4H,9H2,1-2H3

InChI Key

ONWCBQYTYKIOHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=NN=C(N12)C)N

Origin of Product

United States

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